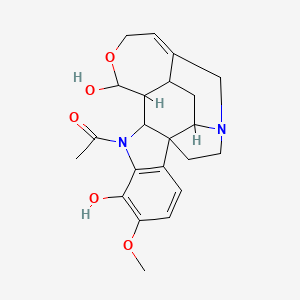
Henningsoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henningsoline is an indole alkaloid isolated from the plant species Strychnos henningsii Gilg . It is one of several alkaloids found in this plant, alongside henningsamine and rindline . Indole alkaloids are known for their complex structures and diverse biological activities, making them of significant interest in both natural product chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of henningsoline typically involves the extraction of the compound from Strychnos henningsii using organic solvents . The process begins with the drying and pulverization of the plant material, followed by solvent extraction. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions
Henningsoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
Aplicaciones Científicas De Investigación
Henningsoline has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of henningsoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, this compound may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .
Comparación Con Compuestos Similares
Henningsoline is structurally similar to other indole alkaloids such as diaboline and henningsamine . it is unique in its specific arrangement of functional groups and its distinct biological activities. Compared to diaboline and henningsamine, this compound may exhibit different pharmacological properties and therapeutic potential .
List of Similar Compounds
- Diaboline
- Henningsamine
- Rindline
Propiedades
Número CAS |
18797-85-8 |
|---|---|
Fórmula molecular |
C22H26N2O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3 |
Clave InChI |
BCKDRLNZTWKJHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
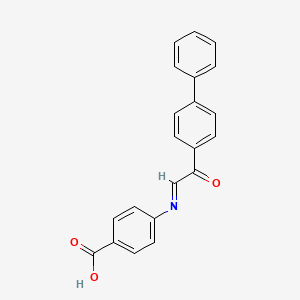
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
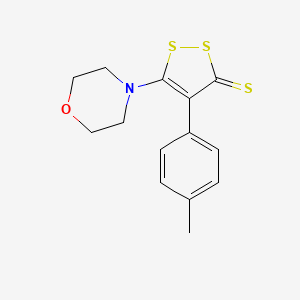
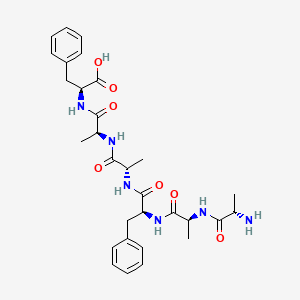
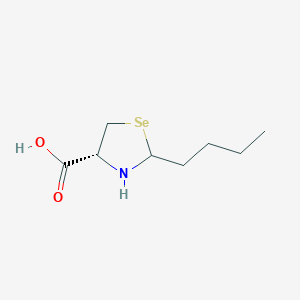

silane](/img/structure/B14177507.png)
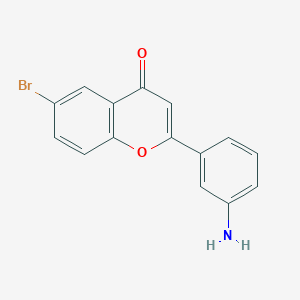
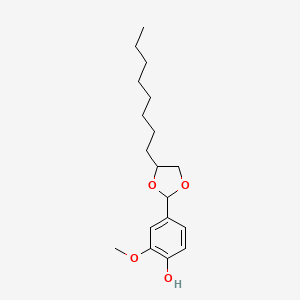
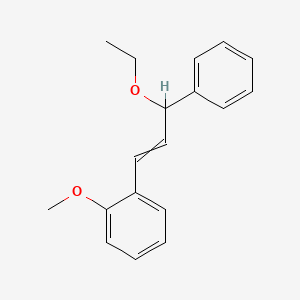
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
